molecular formula C15H15N5S B245858 (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B245858
M. Wt: 297.4 g/mol
InChI Key: IGYFCPCUTWQPBZ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. This compound is a heterocyclic organic compound with a triazolothiadiazole core structure.

Mechanism of Action

The mechanism of action of (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins such as topoisomerase II, DNA gyrase, and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have antioxidant activity and protect against oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum activity against various biological targets. This makes it a promising candidate for the development of new drugs for the treatment of cancer, bacterial and fungal infections, and neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to study its biological activity in aqueous environments.

Future Directions

There are several future directions for the research and development of (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Furthermore, it can be studied for its potential use in combination therapy with other drugs to enhance its efficacy. Finally, it can be studied for its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with broad-spectrum activity against various biological targets. Its potential as an anticancer, antibacterial, antifungal, and antioxidant agent, as well as its potential use in the treatment of neurodegenerative disorders, makes it a valuable candidate for further research and development. Further studies are needed to fully understand its mechanism of action, optimize its chemical structure, and identify its potential use in combination therapy and the treatment of other diseases.

Synthesis Methods

The synthesis of (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multistep process. The synthesis starts with the condensation reaction of 2-aminothiophenol and ethyl acetoacetate to form 4-ethyl-2-(phenylimino)thiazolidin-5-one. This intermediate is then reacted with hydrazine hydrate to form 4-ethyl-2-(phenylimino)-5-thioxo-1,2,4-triazolidin-3-one. Finally, the reaction of this intermediate with indole-3-carboxaldehyde in the presence of a base yields (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antibacterial agent, antifungal agent, and antioxidant agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H15N5S/c1-15(2,3)13-17-18-14-20(13)19-12(21-14)11-8-9-6-4-5-7-10(9)16-11/h4-8,19H,1-3H3/b12-11+

InChI Key

IGYFCPCUTWQPBZ-VAWYXSNFSA-N

Isomeric SMILES

CC(C)(C)C1=NN=C2N1N/C(=C\3/C=C4C=CC=CC4=N3)/S2

SMILES

CC(C)(C)C1=NN=C2N1NC(=C3C=C4C=CC=CC4=N3)S2

Canonical SMILES

CC(C)(C)C1=NN=C2N1NC(=C3C=C4C=CC=CC4=N3)S2

Origin of Product

United States

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